Pregnanediol-d5 3α-O-β-D-Glucuronide
Description
Properties
Molecular Formula |
C₂₇H₃₉D₅O₈ |
|---|---|
Molecular Weight |
501.66 |
Synonyms |
(3α,5β,20S)-20-Hydroxypregnan-3-yl-d5 β-D-Glucopyranosiduronic Acid; 20α-Hydroxy-5β-pregnan-3α-yl-d5 β-D-Glucopyranosiduronic Acid; 5β-Pregnane-3α,20α-diol-d5 Glucuronide; Pregnanediol-d5 3-Glucuronide; Pregnanediol-d5 3α-Monoglucuronide; Pregnanedio |
Origin of Product |
United States |
Chemical Synthesis and Structural Derivatization for Research Applications
Methodologies for Isotopic Labeling of Pregnanediol (B26743) Glucuronides
Isotopic labeling introduces a stable, heavier isotope into a molecule, rendering it chemically identical to the endogenous compound but distinguishable by mass. This property is crucial for the development of robust analytical methods.
Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used for labeling steroid metabolites. The synthesis of a pentadeuterated pregnanediol glucuronide has been accomplished as an isotopically substituted analog of the primary progesterone (B1679170) metabolite. nih.gov This multi-step process involves the strategic exchange of hydrogen atoms for deuterium.
A key synthesis pathway starts with 5β-pregnane-3α,20α-diol bis-tert-butyldimethylsilyl ether. nih.gov This starting material undergoes selective desilylation and oxidation to form 5β-pregnane-20α-ol-3-one 20-monoether. nih.gov The critical deuterium labeling step involves exchanging the α-hydrogen atoms of this intermediate for deuterium by treating it with a mixture of deuterium oxide (D₂O) and deuterated methanol (B129727) (MeOD) catalyzed by sodium carbonate. nih.gov This reaction yields a 2,2,4,4-tetradeuterated 3-ketone, which is then reduced using sodium borodeuteride (NaBD₄) to introduce a fifth deuterium atom, resulting in a 2,2,3,4,4-pentadeuterated pregnanediol 20-silyl ether. nih.gov Subsequent steps involve glucuronidation and deprotection to yield the final product. nih.gov
Key Deuteration Reactions
| Step | Reactants | Product |
|---|---|---|
| Hydrogen-Deuterium Exchange | 5β-pregnane-20α-ol-3-one 20-monoether, D₂O-MeOD, Sodium Carbonate | 2,2,4,4-tetradeuterated 3-ketone |
| Reduction | 2,2,4,4-tetradeuterated 3-ketone, Sodium Borodeuteride (NaBD₄) | 2,2,3,4,4-pentadeuterated pregnanediol 20-silyl ether |
Carbon-13 (¹³C) is another stable isotope used to create internal standards for analytical chemistry. targetmol.commedchemexpress.com The synthesis of steroid {¹³C₆}-glucuronide internal standards has been developed to support mass spectrometry methods. nih.gov These ¹³C-labeled standards are particularly valuable for characterizing MS fragmentation pathways and ensuring accurate quantification. nih.govunito.it
The incorporation of ¹³C atoms into the steroid or glucuronide structure results in a predictable mass shift. nih.gov When analyzed by mass spectrometry, these labeled compounds produce a distinct mass distribution vector (MDV), which describes the fractional abundance of each isotopologue (molecules that differ only in their isotopic composition). nih.gov This clear mass difference allows for precise differentiation from the naturally occurring (tracee) analyte during analysis. ed.ac.uk The use of ¹³C-labeled internal standards, such as Pregnanediol glucuronide ¹³C₅, is integral to validated "dilute and shoot" ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) methods for rapid and accurate measurement of the target analyte in biological samples. unito.it
Chemoenzymatic and Chemical Synthesis Routes for Glucuronide Conjugates
The formation of the glucuronide conjugate, which links glucuronic acid to the steroid, can be achieved through both enzymatic and purely chemical methods.
Enzymatic methods leverage the high specificity of enzymes to form the glycosidic bond, often under mild reaction conditions. Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. mdpi.com In the biosynthesis of pregnanediol glucuronide, the key enzymes are UDP-glucuronosyltransferases (UGTs), which attach glucuronic acid to the pregnanediol molecule. rupahealth.com
For synthetic applications, this process can be replicated using various techniques, including:
Recombinant PolyUGT enzymes : Purified enzymes can be used for in vitro synthesis. hyphadiscovery.com
Mammalian S9 / microsome preparations : These liver fractions contain a mixture of metabolic enzymes, including UGTs, and can be used to produce glucuronide metabolites. hyphadiscovery.com
Microbial biotransformation : Certain microorganisms can be engineered or selected to perform specific glucuronidation reactions, offering a scalable method for producing these conjugates. hyphadiscovery.com
Enzymatic glycosylation is particularly advantageous for producing conjugates where chemical methods might lack regioselectivity or require extensive use of protecting groups. mdpi.com
Classical organic chemistry provides robust, albeit often complex, routes to glucuronide conjugates. syrris.jp A widely used approach for glucuronidation is the Koenigs-Knorr method. nih.govmdpi.com This multi-step synthesis was employed in the creation of pentadeuterated pregnanediol glucuronide. nih.gov
The general process involves:
Protection : Hydroxyl groups on the steroid that are not intended for glucuronidation are protected with a chemical group (e.g., silyl ether) to prevent them from reacting. nih.gov
Glycosylation : The protected steroid is reacted with an activated glucuronic acid derivative, such as (2,3,4-tri-O-acetyl-α-D-glucopyranosylbromide) uronate, in the presence of a promoter like silver oxide (Ag₂O). nih.gov This forms the β-D-glucuronide linkage at the desired position.
Deprotection : The protecting groups on both the steroid and the glucuronic acid moiety are removed to yield the final conjugate. nih.gov In the synthesis of pentadeuterated pregnanediol glucuronide, this involved hydrofluoric acid hydrolysis followed by treatment with aqueous sodium bicarbonate to yield the sodium salt. nih.gov
Preparation and Characterization of Pregnanediol-d5 (B15142990) 3α-O-β-D-Glucuronide as an Analytical Reference Standard
The synthesis of Pregnanediol-d5 3α-O-β-D-Glucuronide provides a crucial analytical reference standard necessary for the accurate quantification of its endogenous counterpart, pregnanediol 3α-O-β-D-glucuronide, in biological matrices. nih.govcaymanchem.com The preparation follows the multi-step chemical synthesis route previously described, incorporating five deuterium atoms into the pregnanediol structure before conjugation with glucuronic acid. nih.gov
Once synthesized, the compound must be rigorously characterized to confirm its identity, purity, and isotopic enrichment. This is essential for its function as a reliable standard in quantitative assays. nist.gov
Analytical Characterization Techniques
| Technique | Purpose | Key Findings |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and the specific positions of the incorporated deuterium atoms. nih.govnih.gov | Provides a complete assignment of ¹H and ¹³C signals, verifying the correct stereochemistry and connectivity of the glucuronide linkage. nih.gov |
| Mass Spectrometry (MS) | Determines the molecular weight and confirms the level of isotopic enrichment (i.e., the number of deuterium atoms incorporated). nih.govresearchgate.net | Verifies the expected mass shift corresponding to the five deuterium atoms and assesses isotopic purity. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Used to establish the chromatographic behavior and fragmentation pattern of the standard, which is critical for developing quantitative methods. nih.govsigmaaldrich.com | The standard is used to optimize MRM (Multiple Reaction Monitoring) parameters for high-sensitivity detection. nih.gov |
As a certified reference material, this compound is used as an internal standard in isotope dilution mass spectrometry. unito.it By adding a known amount of the deuterated standard to a sample, any variability or loss during sample preparation, extraction, and analysis can be corrected, thereby ensuring the high accuracy and precision required for clinical and research applications. ovid.comtandfonline.com
Advanced Analytical Methodologies for Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Research
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of steroid glucuronides directly from biological fluids. nih.gov Its high sensitivity and specificity allow for the measurement of these compounds at very low concentrations, often without the need for the chemical cleavage (hydrolysis) of the glucuronide moiety that is required by other methods. acs.orgnih.gov This direct analysis approach simplifies sample preparation and prevents potential inaccuracies associated with incomplete enzymatic hydrolysis. acs.org LC-MS/MS methods have been successfully developed for the simultaneous quantification of multiple steroid glucuronides in urine and serum, providing comprehensive steroid profiles. nih.govnih.gov
Developing a robust LC-MS/MS method requires careful optimization of several key parameters to achieve the desired sensitivity, selectivity, and speed. youtube.comyoutube.com The choice of the liquid chromatography column is critical; reversed-phase columns, such as those with C18 or biphenyl (B1667301) stationary phases, are commonly used for separating steroid glucuronides based on their hydrophobicity. youtube.com The mobile phase composition, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with additives such as formic acid, is optimized to ensure efficient separation and promote optimal ionization. youtube.com
Method optimization also involves refining the gradient elution program, sample preparation, and MS/MS parameters. nih.govresearchgate.net Sample preparation for biological matrices like urine or serum often includes steps such as protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes. nih.govyoutube.com The optimization of these steps is crucial for achieving high recovery and minimizing matrix effects. nih.gov For instance, a validated LC-MS/MS method for quantifying 15 urinary steroid hormone glucuronides, including pregnanediol (B26743) glucuronide, demonstrated good linearity (R²≥0.99) and recovery ranging from 89.6% to 113.8%. nih.gov
Table 1: Key Parameters in LC-MS/MS Method Development for Steroid Glucuronides
| Parameter | Common Choices & Considerations | Purpose |
| Chromatography Column | Reversed-phase (e.g., C18, Biphenyl) | Separates analytes based on polarity. Biphenyl phases can offer enhanced selectivity for aromatic compounds. youtube.com |
| Mobile Phase | Water/Methanol or Water/Acetonitrile with 0.1% Formic Acid | Elutes analytes from the column; acid additive aids in protonation for positive ion mode mass spectrometry. youtube.com |
| Flow Rate | 0.2-0.6 mL/min for 2.1 mm ID columns | Optimized for column dimension to ensure sharp peaks and efficient ionization. youtube.com |
| Sample Preparation | Protein Precipitation, Solid-Phase Extraction (SPE), "Dilute-and-Shoot" | Removes interferences (salts, proteins), concentrates the analyte, and improves method robustness. nih.govnih.gov |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. youtube.com |
Quantitative analysis using mass spectrometry relies heavily on the use of internal standards (IS) to correct for variations during sample processing and analysis. wuxiapptec.com Stable isotope-labeled internal standards (SIL-IS), such as Pregnanediol-d5 (B15142990) 3α-O-β-D-Glucuronide, are considered the "gold standard" for quantitative bioanalysis by LC-MS/MS. nih.govthermofisher.com A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavy stable isotope (e.g., Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)). wuxiapptec.comyoutube.com
Pregnanediol-d5 3α-O-β-D-Glucuronide has nearly identical physicochemical properties to its unlabeled, endogenous counterpart, Pregnanediol 3α-O-β-D-Glucuronide. nih.govsigmaaldrich.com This similarity ensures that it behaves almost identically during sample extraction, chromatography, and ionization. chromatographyonline.com Because the SIL-IS and the analyte co-elute, the internal standard experiences the same degree of matrix effects (ion suppression or enhancement) as the analyte. wuxiapptec.comchromatographyonline.com By calculating the ratio of the analyte's response to the SIL-IS response, accurate and precise quantification can be achieved, as variations are effectively normalized. wuxiapptec.comnih.gov The mass difference, in this case from the five deuterium atoms, allows the mass spectrometer to distinguish between the analyte and the internal standard. youtube.com
Table 2: Advantages of Stable Isotope-Labeled Internal Standards (SIL-IS)
| Feature | Advantage | Rationale |
| Chemical & Physical Similarity | Compensates for analyte loss during sample preparation (e.g., extraction). | SIL-IS and analyte have nearly identical recovery rates. wuxiapptec.com |
| Co-elution with Analyte | Corrects for variations in chromatographic retention time. | Deuterium labeling can sometimes cause slight shifts in retention time, but the effect is often minimal. nih.gov |
| Similar Ionization Efficiency | Effectively corrects for matrix-induced ion suppression or enhancement. wuxiapptec.comnih.gov | Both the analyte and SIL-IS are affected proportionally by co-eluting matrix components. chromatographyonline.com |
| High Precision & Accuracy | Leads to more reliable and reproducible quantitative results. | Minimizes deviations in quantification caused by the sample matrix and instrumental fluctuations. sigmaaldrich.comnih.gov |
Electrospray ionization (ESI) is the most common ionization technique used in LC-MS for the analysis of steroid glucuronides due to its soft nature, which typically keeps the fragile glucuronide bond intact, producing a clear molecular ion. nih.govrsc.org Steroid glucuronides can be analyzed in either positive or negative ion mode.
Upon collision-induced dissociation (CID) in the mass spectrometer, steroid glucuronides exhibit characteristic fragmentation patterns. A predominant and diagnostic fragmentation is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass loss of 176.0321 Da. acs.orgnih.gov This neutral loss scan is a powerful tool for the open detection of glucuronoconjugated steroids in a sample. acs.org Other characteristic fragment ions and neutral losses can also be observed, which helps in the structural elucidation of the steroid. researchgate.netuab.edu For example, in a study of 13 representative steroid glucuronides, neutral losses of 176, 194, 211, and 229 Da were observed, along with specific precursor ions, depending on the structure and ionization mode. acs.org
Table 3: Common MS/MS Fragments for Steroid Glucuronide Identification
| Scan Mode | Type | m/z (Mass-to-Charge Ratio) | Description |
| Positive/Negative | Neutral Loss | 176.0321 | Loss of the glucuronic acid moiety (C₆H₈O₆). nih.govuab.edu |
| Positive | Precursor Ion | 141, 159, 177 | Characteristic fragment ions from the glucuronide structure. acs.org |
| Negative | Precursor Ion | 75, 85, 113 | Characteristic fragment ions from the glucuronide structure. acs.org |
Biological samples such as serum, plasma, and urine are highly complex matrices containing numerous endogenous compounds like salts, lipids, and proteins. nih.govtandfonline.com During LC-MS/MS analysis, components from the matrix can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source. nih.gov This phenomenon, known as the matrix effect, can lead to either a suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of the analysis. nih.govtandfonline.com
The most effective way to compensate for matrix effects is through the use of a co-eluting stable isotope-labeled internal standard (SIL-IS) like this compound. wuxiapptec.comchromatographyonline.com Since the SIL-IS has nearly identical chromatographic and ionization behavior to the analyte, any signal suppression or enhancement it experiences will be proportional to that affecting the analyte. sigmaaldrich.comchromatographyonline.com By using an internal standard calibration curve and plotting the ratio of the analyte peak area to the IS peak area against concentration, the variability introduced by the matrix effect is largely canceled out, enabling accurate quantification. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Glucuronide Analysis
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for steroid analysis, often lauded for its high chromatographic resolution. mdpi.comresearchgate.net However, steroid glucuronides themselves are not suitable for direct GC-MS analysis because they are polar, non-volatile compounds that would decompose at the high temperatures required for gas chromatography. jfda-online.comyoutube.com
Therefore, GC-MS analysis of these compounds has historically required a multi-step sample preparation process. researchgate.net This process typically involves an enzymatic hydrolysis step to cleave the glucuronic acid from the steroid (aglycone), followed by extraction of the free steroid. mdpi.comresearchgate.net The resulting free steroid must then be chemically modified in a process called derivatization to increase its volatility and thermal stability for GC analysis. mdpi.comrestek.com
Derivatization is a mandatory step for preparing free steroids for GC-MS analysis. jfda-online.comyoutube.com The goal is to convert polar functional groups, such as hydroxyl (-OH) and ketone (C=O) groups on the steroid backbone, into less polar, more volatile, and more thermally stable groups. youtube.comgcms.cz This improves chromatographic peak shape and detection. restek.com
The most common derivatization reaction for steroids is silylation, which involves replacing active hydrogens in polar functional groups with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose, often in combination with other catalysts to ensure complete derivatization. mdpi.com Other techniques include acylation and alkylation. jfda-online.comgcms.cz The choice of derivatization reagent depends on the specific functional groups present on the steroid molecule. gcms.cz
Table 4: Common Derivatization Approaches for Steroids in GC-MS
| Derivatization Type | Reagent Example | Target Functional Group | Purpose |
| Silylation | MSTFA, BSTFA, TMCS | Hydroxyl (-OH), Carboxyl (-COOH), Amine (-NH₂) | Replaces active hydrogen with a non-polar TMS group, increasing volatility and thermal stability. mdpi.comyoutube.com |
| Acylation | Acetic Anhydride, TFAA | Hydroxyl (-OH), Amine (-NH₂) | Introduces an acyl group, which can improve chromatographic properties and introduce electron-capturing groups for specific detectors. jfda-online.comgcms.cz |
| Alkylation/Esterification | BF₃-Methanol | Carboxylic Acids (-COOH) | Converts acids to methyl esters, reducing polarity and improving volatility. youtube.com |
Electron Impact Fragmentation Analysis of Deuterated Analogues
Gas chromatography-mass spectrometry (GC-MS) has historically been a cornerstone for steroid analysis. nih.govsigmaaldrich.com However, for conjugated steroids like this compound, direct analysis by GC-MS is not feasible due to their low volatility. nih.gov Therefore, the molecule must first undergo chemical or enzymatic hydrolysis to cleave the glucuronide group, followed by derivatization (e.g., silylation) to increase the volatility of the pregnanediol-d5 core for GC analysis. nih.govnih.gov
The electron impact (EI) source in a GC-MS fragments the derivatized molecule in a predictable manner, creating a unique mass spectrum that serves as a chemical fingerprint. For a deuterated analogue like pregnanediol-d5, the fragmentation pattern is nearly identical to the non-labeled compound, but the resulting fragment ions are shifted by five mass units (m/z), allowing for clear differentiation.
It has been observed that in GC-MS analysis, analytes can sometimes exhibit a higher mass response compared to their equimolar deuterated analogs. researchgate.net This discrepancy is not typically due to hydrogen-deuterium exchange but may be related to differences in the ionization efficiency of carbon-hydrogen versus carbon-deuterium bonds under EI conditions. researchgate.net Understanding these subtle differences is critical for accurate quantification when using deuterated internal standards.
Sample Preparation and Extraction Techniques for Diverse Biological Research Matrices
The complexity of biological matrices such as urine, plasma, and tissue culture media requires robust sample preparation to remove interfering substances and concentrate the analyte of interest before instrumental analysis. arborassays.comyoutube.com The choice of extraction technique depends on the matrix, the required sensitivity, and the analytical method employed.
Solid-Phase Extraction (SPE) is a widely adopted and effective technique for cleaning up and concentrating steroid glucuronides from biological samples like urine. nih.govresearchgate.netnih.gov The process involves passing the liquid sample through a solid sorbent material, which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a different solvent. For steroid glucuronides, SPE has been shown to achieve high recovery rates, often between 89-100%. researchgate.net
Liquid-phase extraction, including Liquid-Liquid Extraction (LLE), is another common approach. capes.gov.br In this method, the analyte is partitioned between two immiscible liquid phases. While effective, traditional LLE can be labor-intensive and may result in ion suppression in the final analysis due to the concentration of interferences from the sample matrix. nih.gov
Below is a comparative overview of SPE and LLE for the extraction of steroid glucuronides.
Table 1: Comparison of SPE and LLE for Steroid Glucuronide Extraction
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
|---|---|---|
| Principle | Analyte partitions between a solid sorbent and a liquid sample. | Analyte partitions between two immiscible liquid phases. |
| Selectivity | High; can be tailored by choosing specific sorbents. | Moderate; depends on solvent choice and pH. |
| Recovery | Generally high and reproducible (e.g., 89-100% for steroid glucuronides). researchgate.net | Can be variable and potentially lower. |
| Automation | Easily automated for high-throughput applications (e.g., 96-well plates). capes.gov.br | More difficult to automate. |
| Solvent Usage | Generally lower solvent consumption. | Can require large volumes of organic solvents. |
| Potential Issues | Sorbent variability, potential for column clogging. | Emulsion formation, potential for higher ion suppression. nih.gov |
The challenges associated with traditional GC-MS, namely the requisite hydrolysis and derivatization steps, have driven the development of direct analysis methods. nih.gov These steps can be time-consuming and may lead to incomplete hydrolysis or the degradation of the analyte, resulting in an underestimation of the true concentration. nih.govacs.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technology for the direct measurement of conjugated steroids. nih.govnih.govlongdom.org This approach allows for the quantification of intact glucuronides like this compound without the need for cleavage of the conjugate. nih.govnih.govresearchgate.net So-called "dilute and shoot" methods, where a sample (e.g., urine) is simply diluted before injection, represent the most straightforward application of this technology, offering rapid and accurate measurements. nih.govresearchgate.net Direct analysis by LC-MS/MS circumvents the problems of enzymatic or chemical hydrolysis and provides a more accurate profile of conjugated steroid metabolites. acs.orgcapes.gov.br
Method Validation Parameters for Academic Research Applications
For an analytical method to be considered reliable for academic research, it must undergo rigorous validation. This process establishes through laboratory studies that the performance characteristics of the method are suitable and dependable for its intended application. nih.gov Key parameters include accuracy, precision, selectivity, and linearity. researchgate.net
Accuracy refers to the closeness of the measured value to the true or nominal value, often expressed as a percentage of relative error (%RE). youtube.com For bioanalytical methods, the mean value should generally be within ±15% of the nominal value, except at the lower limit of quantitation (LLOQ), where it should not deviate by more than ±20%. youtube.com
Precision describes the closeness of repeated measurements to each other and is typically expressed as the coefficient of variation (%CV) or relative standard deviation (RSD). youtube.com The precision should not exceed 15% CV, except for the LLOQ, where a CV of up to 20% is acceptable. nih.govyoutube.com
Selectivity is the method's ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. researchgate.net It is evaluated by analyzing multiple blank matrix samples from different sources to check for interfering signals at the retention time of the analyte and internal standard. researchgate.net The response from interfering components should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard. researchgate.net
Linearity demonstrates the direct proportionality of the analytical signal to the concentration of the analyte over a given range. nih.gov A linear relationship is confirmed if the calibration curve has a correlation coefficient (R²) of 0.99 or greater. nih.govnih.gov
The following table summarizes typical acceptance criteria for these validation parameters in bioanalytical research.
Table 2: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
|---|---|
| Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ). youtube.com |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). nih.govyoutube.com |
| Selectivity | Interference at analyte retention time <20% of LLOQ response. Interference at internal standard retention time <5% of its response. researchgate.net |
| Linearity | Correlation coefficient (R²) ≥ 0.99. nih.gov |
Assessing the stability of the analyte and the internal standard in the biological matrix is a critical component of method validation. These studies evaluate whether the concentration of the compounds changes during sample collection, handling, storage, and analysis. Stability must be demonstrated to ensure that the measured concentrations accurately reflect the levels present at the time of sample collection.
Key stability experiments include:
Freeze-Thaw Stability: Evaluates the impact of repeated freezing and thawing cycles on the analyte.
Short-Term (Bench-Top) Stability: Assesses analyte stability in the matrix at room temperature for a period that simulates the sample preparation and handling time. unito.it
Long-Term Stability: Determines if the analyte is stable when stored frozen for extended periods.
Post-Preparative Stability: Evaluates the stability of the analyte in the processed sample extract, often in the autosampler, prior to injection.
Using a stable isotopically labeled (SIL) internal standard, such as this compound, is the preferred approach in quantitative mass spectrometry. aptochem.comkcasbio.com Ideally, the SIL internal standard co-elutes with the analyte and exhibits identical behavior during extraction, chromatography, and ionization, thereby correcting for variability. aptochem.comkcasbio.com However, it is crucial to independently assess the stability of both the analyte and the internal standard, as reliance on the SIL standard can sometimes mask underlying stability issues with the analyte itself. scispace.com
Enzymatic Biotransformation and Metabolic Pathways of Pregnanediol Glucuronides
Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Pregnanediol (B26743) Glucuronidation
The glucuronidation of pregnanediol is carried out by specific isoforms of the UDP-glucuronosyltransferase (UGT) enzyme family. rupahealth.com While progesterone (B1679170) itself is not a direct substrate for glucuronidation, its metabolites, including pregnanediol, undergo this crucial biotransformation. nih.gov Research indicates that members of both the UGT1A and UGT2B subfamilies are involved in steroid metabolism, with specific isoforms exhibiting varying degrees of activity towards different steroid substrates. nih.govoup.com While direct studies on pregnanediol glucuronidation are not extensively detailed in the provided results, the involvement of UGT2B7 has been suggested for the glucuronidation of progesterone metabolites. nih.gov
The UGT1A and UGT2B subfamilies of enzymes display distinct yet sometimes overlapping specificities for a wide array of steroid hormones. The UGT2B subfamily, in particular, is well-recognized for its role in the glucuronidation of androgens and estrogens. oup.com For instance, UGT2B17 is the most active enzyme in testosterone (B1683101) glucuronidation, while UGT2B7 is the primary catalyst for the glucuronidation of its stereoisomer, epitestosterone (B28515). nih.gov UGT2B7 also demonstrates broad substrate specificity, being capable of conjugating a large number of androgens and estrogens. oup.com The UGT1A family, while traditionally associated with the metabolism of bilirubin (B190676) and phenols, also contributes to estrogen glucuronidation. oup.comnih.gov For example, UGT1A1 is involved in the glucuronidation of labetalol, a process that can be induced by pregnancy-related hormones. nih.gov
Table 1: Specificity of Selected UGT Isoforms for Steroid Substrates
| UGT Isoform | Primary Steroid Substrates | Key Findings |
| UGT2B17 | Testosterone | Highly active and specific for testosterone glucuronidation. Does not glucuronidate epitestosterone. nih.gov |
| UGT2B7 | Epitestosterone, Androgens, Estrogens | Primary enzyme for epitestosterone glucuronidation. nih.gov Exhibits broad specificity for numerous steroids. oup.com |
| UGT2A1 | Testosterone, Epitestosterone | An extrahepatic enzyme that glucuronidates both testosterone and epitestosterone with similar kinetics. nih.gov |
| UGT1A1 | Estrogens, Labetalol | Plays a role in estrogen metabolism and is inducible by pregnancy-related hormones. nih.govoup.com |
| UGT2B15 | Androstanediol, Bisphenol A | A key enzyme in the glucuronidation of certain androgens and xenobiotics. doi.orgnih.gov |
This table is generated based on the provided search results and illustrates the diverse and specific roles of UGT enzymes in steroid metabolism.
Glucuronidation reactions catalyzed by UGT enzymes are characterized by a high degree of regio- and stereoselectivity, meaning the glucuronic acid moiety is attached to a specific position and in a particular spatial orientation on the substrate molecule. A clear example of this is the contrasting specificity of UGT2B7 and UGT2B17 for the 17-hydroxyl group of testosterone and epitestosterone, which differ only in their stereochemistry. nih.gov This selectivity is crucial for determining the biological activity and excretion pathway of the resulting glucuronide. For pregnanediol, the major urinary metabolite is Pregnanediol-3α-O-β-D-Glucuronide, indicating that glucuronidation occurs specifically at the 3α-hydroxyl position. wikipedia.orgcaymanchem.com This specificity is determined by the unique structure of the active site of the involved UGT isoform.
Kinetic Studies of UGT Enzymes in Pregnanediol Glucuronide Formation
The efficiency and rate of pregnanediol glucuronide formation are determined by the kinetic properties of the involved UGT enzymes. Kinetic studies, which typically measure parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax), are essential for understanding the capacity and affinity of these enzymes for their substrates. nih.govnih.gov Such studies are often conducted using in vitro systems with human liver microsomes or recombinant UGT enzymes. nih.gov
In vitro systems are indispensable tools for characterizing the kinetics of UGT enzymes. These systems, which include human liver microsomes and recombinant UGT isoforms expressed in cell lines, allow for the detailed examination of substrate specificity and reaction rates under controlled conditions. doi.org For example, kinetic analyses of bisphenol A (BPA) glucuronidation in human liver microsomes and with recombinant UGT2B15 showed a similar Km value, suggesting that UGT2B15 is a primary enzyme for BPA metabolism in the liver. nih.gov While specific kinetic data for pregnanediol glucuronidation is not detailed in the provided results, similar methodologies would be employed to determine the Km and Vmax values for the UGT isoforms that catalyze this reaction. The use of a panel of recombinant UGTs allows for the precise identification of the enzymes responsible for a particular glucuronidation reaction. criver.com
Table 2: Examples of Kinetic Parameters for UGT-mediated Reactions
| UGT Isoform | Substrate | In Vitro System | Km (µM) | Vmax (pmol/min/mg protein) |
| UGT2B15 | Bisphenol A | Recombinant UGT2B15 | 8.68 | 873 |
| Pooled HLMs * | Bisphenol A | Human Liver Microsomes | 6.39 | 4250 |
*HLMs: Human Liver Microsomes This table presents exemplary kinetic data for a UGT-mediated reaction to illustrate the type of information derived from such studies. Data is from a study on Bisphenol A. nih.gov
The activity of UGT enzymes can be modulated by various chemical compounds, which can either inhibit or induce their function. nih.gov Inhibition of UGTs can lead to drug-drug interactions, where the metabolism of a co-administered drug is impaired, potentially leading to toxicity. nih.govsolvobiotech.com Conversely, induction of UGTs can increase the rate of metabolism, which may reduce the efficacy of a drug. Regulatory agencies often require in vitro testing for UGT inhibition and induction potential of new drug candidates. criver.com For instance, studies have shown that certain antidepressant and antipsychotic drugs can inhibit UGT2B10 activity. researchgate.net Pregnancy-related hormones have been shown to induce UGT1A1 expression and activity, while having a different effect on UGT2B7. nih.gov Identifying specific inhibitors and inducers for the UGTs involved in pregnanediol glucuronidation is crucial for predicting potential interactions with other drugs or xenobiotics.
Cellular and In Vitro Models for Studying Pregnanediol Glucuronidation Pathways
A variety of cellular and in vitro models are utilized to investigate the pathways of pregnanediol glucuronidation. These models are essential for identifying the specific UGT isoforms involved, determining their kinetic parameters, and assessing the potential for drug-drug interactions. criver.com
The most common in vitro models include:
Recombinant UGT Enzymes: These are individual human UGT isoforms produced in cell lines (e.g., insect or mammalian cells). nih.govnih.gov They are crucial for "reaction phenotyping," which is the process of identifying the specific UGT isoform(s) responsible for metabolizing a compound. criver.com
Cryopreserved Hepatocytes: These are primary liver cells that have been frozen and can be thawed for use in experiments. They provide a more complete cellular environment than microsomes and have been shown to be an excellent tool for predicting in vivo metabolic clearance of glucuronidated drugs. nih.gov
These models can be used in various assays, such as phenotyping studies to identify the relevant enzymes, and inhibition and induction assays to assess the potential for interactions with other chemical entities. criver.com
Comparative Biotransformation of Pregnanediol Glucuronides Across Different Biological Systems or Species Models
The biotransformation of progesterone into its metabolites, including pregnanediol and its subsequent glucuronidated forms, exhibits notable variations across different biological systems and species. These differences are primarily attributed to species-specific expression and activity of metabolic enzymes, particularly the 5α- and 5β-reductases and UDP-glucuronosyltransferases (UGTs). Understanding these variations is crucial for the appropriate selection of animal models in preclinical research and for the interpretation of endocrinological data across species.
Research Findings on Interspecies Differences
Studies investigating the metabolism of progesterone in liver homogenates from various species have revealed significant differences in the formation of water-soluble metabolites, which are predominantly glucuronides. nih.govnih.gov
Rabbit and guinea pig liver homogenates convert progesterone almost entirely into glucuronide conjugates, with no significant sex-related differences in the rate or amount of formation. nih.govnih.gov However, the metabolic activity in guinea pig liver is considerably lower than in rabbit liver. nih.govnih.gov
A comparative study on progesterone metabolism in liver and intestinal homogenates between rats and humans highlighted that while liver metabolism was extensively high in both species, there were significant differences in intestinal metabolism. mdpi.com The enzymatic profile in the gut wall differs, suggesting that rats may not always be a suitable model for human intestinal metabolism of progesterone. mdpi.com
Furthermore, the types of steroid conjugates formed can vary. While glucuronides are the major conjugates in most species studied, the formation of sulfate (B86663) conjugates is a minor pathway in rats. nih.govnih.gov In some species, like cats, the primary progesterone metabolites excreted in feces are conjugated, but may not be predominantly glucuronides, indicating a different primary conjugation pathway.
These species-specific and sex-dependent variations in the enzymatic pathways of progesterone metabolism underscore the importance of careful consideration when extrapolating findings from animal models to human physiology.
Interactive Data Table: Comparative Progesterone Glucuronidation in Liver Homogenates
The following table summarizes the key findings on the comparative biotransformation of progesterone into glucuronide conjugates across different species.
| Species | Sex | Rate of Glucuronide Formation | Amount of Glucuronide Formation | Key Findings |
| Rat | Male | Faster than female | ~65-70% of progesterone | Significant sex-dependent differences observed. nih.govnih.gov |
| Female | Slower than male | ~45-50% of progesterone | ||
| Hamster | Male | Slower than female | Lower than female | Reverse pattern of sex-dependent differences compared to rats. nih.govnih.gov |
| Female | Faster than male | Higher than male | ||
| Rabbit | Male & Female | No significant difference | Almost entirely glucuronides | High metabolic activity. nih.govnih.gov |
| Guinea Pig | Male & Female | No significant difference | Almost entirely glucuronides | Considerably less active than rabbit liver. nih.govnih.gov |
| Human | - | High | - | Significant intestinal metabolism differences compared to rats. mdpi.com |
Applications of Pregnanediol D5 3α O β D Glucuronide in Advanced Metabolic Research
Tracing Metabolic Fluxes and Pathways of Steroids Using Deuterated Standards
The use of deuterated standards, such as Pregnanediol-d5 (B15142990) 3α-O-β-D-Glucuronide, is a cornerstone of metabolic flux analysis for steroid hormones. This technique, known as stable isotope labeling, allows researchers to track the transformation of steroids through various metabolic pathways. By introducing a labeled compound into a biological system, scientists can follow its journey and identify the resulting metabolites with high precision using methods like mass spectrometry. wikipedia.org
This approach helps to elucidate the intricate network of enzymatic reactions that govern steroid biosynthesis and catabolism. For instance, by administering a deuterated precursor, researchers can map the conversion rates and pathway preferences leading to the formation of various downstream steroid hormones and their eventual excretion products.
Key applications in tracing metabolic fluxes include:
Mapping Steroidogenic Pathways: Elucidating the sequence of enzymatic conversions from cholesterol to active steroid hormones and their inactive metabolites.
Determining Enzyme Kinetics: Quantifying the rate at which specific enzymes metabolize steroids in vivo and in vitro.
Investigating Metabolic Branch Points: Understanding how the flow of metabolites is regulated at key intersections of steroid pathways.
The stability of the deuterium (B1214612) label ensures that the chemical properties of the steroid molecule remain virtually unchanged, making it an ideal tracer for metabolic studies.
Quantitative Metabolic Profiling in Non-Clinical Biological Systems
In non-clinical settings, such as in vitro cell cultures or animal models, Pregnanediol-d5 3α-O-β-D-Glucuronide is an invaluable internal standard for quantitative metabolic profiling. Its use in conjunction with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the accurate and precise measurement of endogenous steroid concentrations. sciex.comnih.gov
The principle behind its use as an internal standard is that it behaves chemically and physically almost identically to its non-labeled counterpart during sample preparation and analysis. Any loss of the analyte during these steps will be mirrored by a proportional loss of the deuterated standard. This allows for accurate correction and reliable quantification of the target steroid.
Table 1: Example Data for Quantitative Analysis using a Deuterated Standard
| Analyte | Endogenous Concentration (ng/mL) | Deuterated Standard Spiked (ng/mL) | Measured Ratio (Analyte/Standard) | Corrected Concentration (ng/mL) |
| Pregnanediol (B26743) Glucuronide | 5.0 | 10.0 | 0.5 | 5.0 |
| Sample with Matrix Effect | 5.0 | 10.0 | 0.4 | 4.0 (Incorrect without IS) |
| Sample with IS Correction | 5.0 | 10.0 | 0.4 | 5.0 (Corrected with IS) |
This is a simplified, illustrative example. Actual experimental data will vary.
This quantitative approach is critical for understanding the baseline steroid profiles and how they are altered in response to various stimuli, genetic modifications, or disease states in research models.
Investigation of Endogenous Steroidogenesis and Catabolism in Research Models
Research models, ranging from cell lines to whole organisms, are essential for dissecting the complex processes of steroidogenesis (synthesis) and catabolism (breakdown). This compound plays a crucial role in these investigations by enabling detailed tracking of metabolic pathways.
By introducing a deuterated precursor steroid, researchers can trace its conversion to various metabolites, including this compound. This allows for the identification of active metabolic pathways and the assessment of enzyme function within a specific biological context. For example, studies can investigate how certain genetic mutations or the presence of endocrine-disrupting chemicals affect the normal production and breakdown of progesterone (B1679170).
Research applications in this area include:
Studying Enzyme Deficiencies: Identifying disruptions in steroid metabolic pathways caused by genetic disorders.
Evaluating Drug Effects: Assessing how pharmaceutical compounds influence steroid synthesis and metabolism.
Understanding Disease Pathophysiology: Investigating the role of altered steroid metabolism in various diseases.
The use of stable isotope-labeled steroids provides a dynamic view of steroid metabolism that is not achievable with static measurements of endogenous hormone levels alone.
Role as a Reference for Metabolic Excretion Studies in Animal Physiology and Comparative Biology
By administering a known amount of a deuterated steroid, researchers can determine the primary routes and rates of excretion for its metabolites in different species. This is particularly important because metabolic pathways and excretion patterns can vary significantly across different animal groups.
Table 2: Comparative Excretion of a Deuterated Steroid Metabolite in Different Species
| Species | Primary Excretion Route | Major Metabolite Form | Time to Peak Excretion (hours) |
| Rodent | Urine | Glucuronide Conjugates | 4-8 |
| Primate | Urine & Feces | Glucuronide & Sulfate (B86663) Conjugates | 12-24 |
| Carnivore | Feces | Unconjugated & Glucuronide Conjugates | 24-48 |
This table presents generalized data for illustrative purposes. Specifics can vary greatly between individual species.
These studies are fundamental for developing and validating non-invasive hormone monitoring techniques, which are widely used in wildlife conservation, animal welfare research, and reproductive management of captive animals. The use of a deuterated reference compound ensures the accuracy and comparability of data collected from diverse species.
Future Directions and Emerging Research Avenues
Development of Novel Analytical Platforms for Comprehensive Steroid Glucuronide Research
The accurate quantification of steroid glucuronides is critical for understanding their physiological and pathological roles. The development of novel analytical platforms is a key area of future research, moving towards more sensitive, specific, and high-throughput methods.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of steroid hormones and their metabolites due to its high sensitivity and specificity. creative-proteomics.comcreative-proteomics.com Recent advancements focus on ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS, which significantly reduces analysis time while maintaining robust performance. unito.itnih.gov Methods are being developed for the simultaneous quantification of multiple steroid hormone glucuronides in various biological matrices, such as urine. nih.gov For instance, a validated LC-MS/MS method allows for the direct measurement of 15 different urinary steroid hormone glucuronides, including pregnanediol (B26743) glucuronide (PD-G), without the need for enzymatic hydrolysis, which was a necessary step in older gas chromatography-mass spectrometry (GC-MS) methods. nih.govresearchgate.net
Future developments are likely to include the refinement of "dilute and shoot" methods, which minimize sample preparation, thereby increasing throughput for large clinical studies. unito.itnih.gov Additionally, advancements in mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), may enable the identification of novel or unexpected steroid conjugates, providing a more complete picture of the steroid metabolome. ugent.beacs.org The application of these advanced analytical platforms will be crucial for comprehensively studying the vast array of steroid glucuronides.
Below is a table summarizing key analytical techniques used in steroid glucuronide research:
| Analytical Technique | Description | Advantages | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | A traditional method requiring deconjugation and derivatization of steroids before analysis. | High reproducibility and sensitivity. nih.gov | researchgate.netnih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and specific method for quantifying steroid glucuronides directly in biological samples. | Allows for simultaneous measurement of multiple analytes, high specificity, and minimal sample preparation. creative-proteomics.comcreative-proteomics.com | creative-proteomics.comcreative-proteomics.comnih.gov |
| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | An advanced form of LC-MS/MS that uses smaller particle columns to achieve faster and more efficient separations. | Rapid analysis time, making it suitable for high-throughput screening. unito.itnih.gov | unito.itnih.gov |
Advanced Understanding of UGT Enzyme Regulation and Genetic Variants in Steroid Metabolism
The glucuronidation of steroids is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. eur.nl An advanced understanding of the regulation of these enzymes and the impact of genetic variations is a critical frontier in steroid metabolism research. Pregnanediol, the non-labeled analogue of Pregnanediol-d5 (B15142990) 3α-O-β-D-Glucuronide, is a major metabolite of progesterone (B1679170), and its glucuronidation is a key step in its elimination. nih.gov
Research has shown that the expression and activity of UGT enzymes can be influenced by various factors, including hormones. For example, progesterone has been shown to enhance the promoter activity of UGT1A1, a key enzyme in the metabolism of various compounds. nih.govnih.gov This regulation is mediated by the pregnane X receptor (PXR). nih.govnih.gov Such hormonal regulation can lead to altered drug and steroid metabolism during physiological states like pregnancy. researchgate.netfrontiersin.org
Furthermore, genetic polymorphisms in UGT genes can lead to significant inter-individual differences in enzyme activity, affecting the metabolism of both endogenous compounds and drugs. eur.nlnih.govresearchgate.net For instance, mutations in the UGT1A1 gene are associated with Gilbert's syndrome and Crigler-Najjar syndrome, conditions characterized by impaired bilirubin (B190676) glucuronidation. medlineplus.gov Understanding how genetic variants in various UGT isoforms (e.g., UGT1A and UGT2B families) affect the glucuronidation of specific steroids like pregnanediol will be crucial for personalized medicine. nih.govulaval.ca Future research will likely focus on identifying more genetic variants and elucidating their functional consequences on steroid hormone processing.
The table below highlights key UGT enzymes involved in steroid metabolism and factors influencing their activity.
| UGT Enzyme | Regulator/Factor | Effect on Enzyme Activity | Reference |
|---|---|---|---|
| UGT1A1 | Progesterone | Enhanced promoter activity via PXR. nih.govnih.gov | nih.govnih.govfrontiersin.org |
| UGT1A4 | Estradiol | Increased activity. researchgate.net | researchgate.netfrontiersin.org |
| UGT2B7 | Genetic Variants (e.g., UGT2B7*2) | Altered metabolism of various drugs. nih.gov | nih.govnih.gov |
| UGT2B15 | Gender | Higher activity in males for certain substrates. nih.gov | nih.gov |
Integration of Multi-Omics Data (e.g., Metabolomics, Proteomics) in Glucuronide Research
To gain a holistic understanding of the role of steroid glucuronides, future research will increasingly rely on the integration of multi-omics data. nih.govarxiv.orgrsc.org This approach combines data from different molecular levels, such as the genome, transcriptome, proteome, and metabolome, to build comprehensive models of biological systems. nih.govtum.de
Metabolomics, particularly targeted steroid metabolomics, allows for the precise quantification of a wide range of steroid hormones and their metabolites, providing a snapshot of the steroidogenic pathways. metwarebio.commdpi.com By applying metabolomics, researchers can identify changes in steroid profiles associated with various physiological states or diseases. acs.org Proteomics can be used to quantify the expression levels of UGT enzymes and other proteins involved in steroid synthesis and transport.
By integrating these datasets, researchers can link genetic variants (genomics) to changes in enzyme expression (proteomics) and subsequent alterations in steroid metabolite concentrations (metabolomics). mdpi.com For example, an integrative multi-omics approach could elucidate how a specific UGT gene polymorphism leads to altered pregnanediol glucuronide levels and what the downstream consequences are. This systems-level view is essential for understanding the complex interplay of factors that govern steroid hormone homeostasis and for identifying novel biomarkers for disease. nih.govarxiv.org
Expansion of Stable Isotope Labeling Strategies for Elucidating Complex Conjugate Dynamics
Stable isotope-labeled compounds, such as Pregnanediol-d5 3α-O-β-D-Glucuronide, are indispensable tools in modern analytical chemistry, particularly in mass spectrometry-based quantification. clearsynth.com They are used as internal standards to correct for variations during sample preparation and analysis, thereby improving the accuracy and precision of quantitative measurements. cerilliant.comsigmaaldrich.com The deuterium-labeled standard co-elutes with the endogenous analyte, but is distinguishable by its higher mass, allowing for reliable quantification. cerilliant.com
Future research will focus on expanding the use of stable isotope labeling beyond simple quantification. Isotope labeling can be used to trace the metabolic fate of steroids in vivo, providing insights into the dynamics of steroid conjugation and deconjugation. For example, by administering a labeled precursor steroid, researchers can follow its conversion to various metabolites, including glucuronides, over time.
Moreover, the development of novel stable isotope labeling reagents can enhance the sensitivity of detection for low-abundance steroids. nih.govresearchgate.net Chemical derivatization with isotope-coded reagents can improve ionization efficiency in mass spectrometry, allowing for the detection of steroids at very low concentrations. nih.gov These advanced strategies will be crucial for studying the subtle dynamics of steroid metabolism in complex biological systems and for elucidating the roles of specific steroid conjugates in health and disease. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended safe handling procedures for Pregnanediol-d5 3α-O-β-D-Glucuronide in laboratory settings?
- Methodological Answer :
- Incompatible Materials : Avoid exposure to strong acids/alkalis, oxidizing/reducing agents to prevent hazardous reactions .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Ensure adequate ventilation (e.g., fume hoods) during handling .
- Emergency Measures : For skin/eye contact, rinse immediately with water for ≥15 minutes. Use water spray, dry powder, or CO₂ for fire emergencies .
- Storage : Store in a cool, dry, ventilated area away from ignition sources. Stability is maintained at 0–20°C .
Q. Which analytical techniques are validated for quantifying this compound in biological matrices?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (λ = 210–280 nm) and mobile phases like methanol/water gradients .
- Mass Spectrometry (MS) : Employ LC-MS/MS with electrospray ionization (ESI) in negative ion mode for enhanced sensitivity. Calibrate using deuterated internal standards (e.g., d5 isotope) to correct matrix effects .
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CD₃OD confirms structural integrity, focusing on glucuronide anomeric protons (δ = 4.5–5.5 ppm) .
Q. How is this compound applied in endocrine research?
- Methodological Answer :
- Reproductive Monitoring : Quantify urinary levels via immunoassays or LC-MS to assess luteal phase dynamics in menstrual cycles or dairy cow fertility .
- Hormonal Profiling : Use as a reference standard to normalize urinary steroid metabolites, improving accuracy in longitudinal studies .
Advanced Research Questions
Q. How can microbial glucuronyltransferases optimize the synthesis of this compound?
- Methodological Answer :
- Enzyme Selection : Use recombinant E. coli BL21(DE3) expressing UGTs (e.g., from Streptomyces chromofuscus) for regioselective glucuronidation. Substrate concentration should be ≤0.5 mM to maintain >80% conversion efficiency .
- Reaction Conditions : Optimize pH (6.5–7.5), temperature (35–40°C), and co-factor supply (UDP-glucuronic acid) .
- Purification : Apply silica gel chromatography with ethyl acetate/methanol gradients (95:5 to 70:30) .
Q. What strategies resolve discrepancies in toxicological data for this compound across SDS sources?
- Methodological Answer :
- Data Reconciliation : Cross-reference SDS from Cayman Chemical (non-hazardous classification) and MedChemExpress (acute toxicity Category 4) by testing acute toxicity in in vitro models (e.g., zebrafish embryos) .
- Decomposition Analysis : Perform thermogravimetric analysis (TGA) and GC-MS to identify toxic fumes (e.g., CO, NOₓ) under pyrolysis conditions (≥300°C) .
Q. How does deuterium labeling enhance metabolic tracking of this compound in pharmacokinetic studies?
- Methodological Answer :
- Isotopic Tracing : Use d5-labeled compound in LC-MS to distinguish endogenous vs. exogenous metabolites, improving quantification limits (LOQ ≤1 ng/mL) .
- Stability Testing : Validate isotopic integrity via high-resolution MS (HRMS) to ensure minimal deuterium loss under physiological conditions (pH 7.4, 37°C) .
Q. What are the challenges in ensuring long-term stability of this compound in solution?
- Methodological Answer :
- Solvent Selection : Use deuterated methanol (CD₃OD) or DMSO-d₆ to prevent proton exchange and hydrolysis. Avoid aqueous buffers unless stabilized with 0.1% sodium azide .
- Temperature Control : Store solutions at –80°C with desiccants. Monitor degradation via weekly HPLC-UV checks for glucuronide peak area reduction (>10% indicates instability) .
Contradictory Data & Mitigation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
